Manganese(3+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manganese(3+) is a chemical element that belongs to the transition metal group. It is an essential nutrient for humans and animals, and it plays a crucial role in several biological processes. Manganese(3+) is also used in various industrial applications, such as steel production, battery manufacturing, and fertilizer production.

科学的研究の応用

Nanoscale Manganese Oxides

Manganese oxides, especially in the form of manganese(3+), show outstanding structural, optical, catalytic, magnetic, and transport properties when synthesized at nanoscale dimensions. These properties open up opportunities for diverse applications in health and other fields. Manganese(3+) forms various stoichiometric oxides/hydroxides/oxyhydroxides, collectively termed as “manganese oxides,” which exhibit multivariance, polymorphism, thermodynamics, phase transition, crystallinity, and semiconducting behavior (Ghosh, 2020).

Underground Water Treatment

Manganese dioxide-modified chalcedonite (MDMC-3) has been used as the filling of a gravitation filter for underground water treatment, significantly reducing iron, manganese, color, and turbidity levels in the water. The material's oxidative-sorption capacity diminishes during water treatment, but it can be regenerated with an oxidant. Water-air backwashing has been identified as an effective method for cleaning the filtration bed (Michel, 2012).

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI)

Manganese(2+), closely related to manganese(3+), is used in MEMRI, a technique combining the MRI relaxation effects of Mn2+ with its unique biological properties. MEMRI provides unique tissue contrast, assesses tissue viability, acts as a surrogate marker of calcium influx into cells, and traces neuronal connections (Koretsky & Silva, 2004).

Manganese Oxides in Catalysis and Storage

Manganese oxides, including Mn3O4, are utilized in various applications like high-density magnetic storage, catalysis, ion exchange, molecular adsorption, electrochemical materials, and solar-energy transformation. Understanding the structural and magnetic properties of manganese oxides is crucial for extending their applications in these domains (Zhao et al., 2008).

Leaching of Manganese Ores

In the steel and battery industry, manganese extraction from ores is a key process. Manganese dioxide (MnO2) is stable in acid or alkaline oxidizing conditions, so manganese extraction is performed under reducing conditions, converting insoluble Mn(IV) to soluble Mn(II). Different reducing agents, including inorganic/organic chemicals and agricultural/biomass wastes, are used in the leaching process (Sinha & Purcell, 2019).

特性

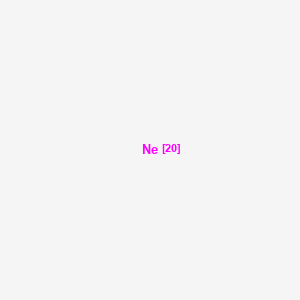

CAS番号 |

14546-48-6 |

|---|---|

製品名 |

Manganese(3+) |

分子式 |

Mn+3 |

分子量 |

54.93804 g/mol |

IUPAC名 |

manganese(3+) |

InChI |

InChI=1S/Mn/q+3 |

InChIキー |

MMIPFLVOWGHZQD-UHFFFAOYSA-N |

SMILES |

[Mn+3] |

正規SMILES |

[Mn+3] |

その他のCAS番号 |

14546-48-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。